2-Hydroxy-3,5-diisopropylbenzohydrazide

Beschreibung

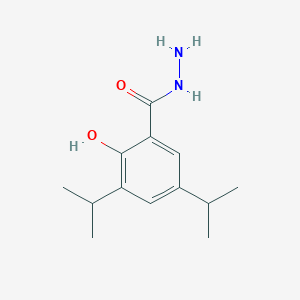

2-Hydroxy-3,5-diisopropylbenzohydrazide is a benzohydrazide derivative characterized by a hydroxyl group at position 2 and isopropyl substituents at positions 3 and 5 on the benzene ring. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol . The compound is commercially available as a high-purity powder (≥95%) and is utilized as a synthetic precursor for hydrazone derivatives, such as N'-[1-(2-furyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide (CAS 445259-01-8, C₁₉H₂₄N₂O₃), which is synthesized via condensation reactions .

Eigenschaften

IUPAC Name |

2-hydroxy-3,5-di(propan-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-7(2)9-5-10(8(3)4)12(16)11(6-9)13(17)15-14/h5-8,16H,14H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDGEJHEWXTBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)NN)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407403 | |

| Record name | 2-hydroxy-3,5-diisopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30991-43-6 | |

| Record name | 2-hydroxy-3,5-diisopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-diisopropylbenzohydrazide typically involves the reaction of 2-Hydroxy-3,5-diisopropylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3,5-diisopropylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The hydrazide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzohydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3,5-diisopropylbenzohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3,5-diisopropylbenzohydrazide involves its interaction with specific molecular targets. The hydroxy and hydrazide groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethylbenzohydrazide (CAS 27389-49-7)

- Structure : Features methyl groups at positions 3 and 5 instead of isopropyl groups.

- Molecular Formula : C₉H₁₂N₂O (MW: 164.20 g/mol).

- Lower molecular weight and lipophilicity may affect bioavailability compared to the isopropyl variant.

- Applications : Acts as a precursor for complex organic molecules and may exhibit unexplored pharmaceutical activity .

N’-(2-Hydroxy-3,5-diiodobenzylidene)hydrazinecarboximidhydrazide

- Structure : A hydrazone derivative with iodine substituents at positions 3 and 3.

- Molecular Formula : C₈H₇I₂N₄O (MW: 465.97 g/mol).

- Key Differences: Iodine atoms increase molecular weight and electron-withdrawing effects, enhancing selectivity for butyrylcholinesterase (BuChE) inhibition .

4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

- Structure : An aldehyde with methoxy groups at positions 3 and 5 and a hydroxyl group at position 4.

- Molecular Formula : C₉H₁₀O₄ (MW: 182.18 g/mol).

- Key Differences :

(E)-N'-(2-Hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide

- Structure: A nitro-substituted hydrazone with a cyano group.

- Molecular Formula : C₁₀H₇N₅O₅ (MW: 289.19 g/mol).

- Key Differences: Nitro groups are strong electron-withdrawing substituents, increasing acidity and altering electronic properties compared to isopropyl groups.

Comparative Data Table

Key Findings and Implications

- Reactivity : The hydrazide group enables condensation reactions to form hydrazones, a trait shared with antimicrobial and enzyme-inhibiting analogs .

Biologische Aktivität

2-Hydroxy-3,5-diisopropylbenzohydrazide (CAS No. 30991-43-6) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of hydrazine and belongs to the class of acylhydrazones. Its chemical structure can be represented as follows:

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

The compound typically appears as a solid with a melting point that varies based on purity and synthesis methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. The compound interacts with cellular enzymes crucial for lipid metabolism, such as lipases, inhibiting their activity and thus preventing the synthesis of essential fatty acids necessary for microbial growth .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. The acylhydrazone moiety has been associated with various biological activities, including cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Studies

Recent studies have demonstrated that this compound shows efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed that its antibacterial activity was comparable to or better than that of standard antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Assessments

Cytotoxicity assays conducted on normal cell lines indicated that this compound does not exhibit significant toxicity at therapeutic concentrations. This is crucial for its potential use in clinical settings where selective toxicity towards cancer cells is desired while sparing healthy cells .

Case Study 1: Synthesis and Bioactivity Evaluation

A study reported the synthesis of various acylhydrazones from hydrazides derived from benzoic acid derivatives. Among these, this compound was highlighted for its strong antimicrobial activity against resistant strains. The study emphasized the importance of substituents on the benzene ring in enhancing bioactivity .

Case Study 2: Mechanistic Insights into Anticancer Effects

Another investigation focused on the anticancer properties of acylhydrazones, including this compound. The findings suggested that the compound induces apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction, marking it as a promising candidate for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.